2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid
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Overview
Description
“2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid” is a chemical compound. The molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 urea (-thio) derivative(s) .
Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group, a tertiary amide group, and a urea derivative .Scientific Research Applications
Photochemical Transformation of Related Compounds
Eriksson et al. (2010) investigated the photolytic transformation of diclofenac and its transformation products in aqueous solutions, shedding light on the pathways and products formed upon UV irradiation, which is crucial for understanding the environmental fate and photochemical behavior of chlorophenyl-containing compounds similar to 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid (Eriksson, L., Svanfelt, J., & Kronberg, L., 2010).
Receptor Binding Studies
Research by Gouldson et al. (2000) on receptor binding studies with CCK(1) receptor antagonists and agonists, including compounds with chlorophenyl groups, provides insights into molecular interactions that could be relevant for studying the biological activity of 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid. These findings help understand the drug-receptor interactions at a molecular level (Gouldson, P., Legoux, P., & Ferrara, P., 2000).
Synthesis and Characterization of Organotin(IV) Derivatives
Ali et al. (2002) reported on the synthesis, characterization, and biological significance of organotin(IV) derivatives of compounds containing chlorophenyl and thiazole groups. This study highlights the antimicrobial potential of such derivatives, suggesting possible applications of 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid in developing new antimicrobial agents (Ali, S., Khokhar, M. N., & Bhatti, M., 2002).
Synthesis and Biological Evaluation
Kumar and Srivastava (2019) explored the electrochemical synthesis of oxadiazole derivatives with chlorophenyl groups, assessing their antibacterial and antifungal activities. This work underscores the synthetic versatility and potential bioactivity of compounds structurally related to 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid, indicating its potential in antimicrobial applications (Kumar, S., & Srivastava, P., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, like indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-2-1-3-8(4-7)14-11(19)16-12-15-9(6-20-12)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRWLPCIDLYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetic acid |
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